molecular formula C23H27N3O4 B2596594 1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351642-52-8

1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

Cat. No.: B2596594
CAS No.: 1351642-52-8
M. Wt: 409.486
InChI Key: ZLEQJAGPMNOEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 2-methylbenzyl group and a benzimidazole moiety, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 2-Methylbenzyl Group: The piperidine ring is then substituted with a 2-methylbenzyl group using a nucleophilic substitution reaction.

    Attachment of Benzimidazole Moiety: The benzimidazole moiety is introduced through a condensation reaction with suitable reagents.

    Formation of Oxalate Salt: Finally, the compound is converted into its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is unique due to its specific substitution pattern and the presence of both piperidine and benzimidazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3.C2H2O4/c1-17-6-2-3-7-19(17)15-23-12-10-18(11-13-23)14-24-16-22-20-8-4-5-9-21(20)24;3-1(4)2(5)6/h2-9,16,18H,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEQJAGPMNOEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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